1-Benzhydryl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea is a complex organic compound with a molecular formula of C24H28N6O3S and a molecular weight of 480.59 g/mol
Mechanism of Action
Target of Action
Similar compounds with a pyrimidin-2-yl)piperazin-1-yl structure have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
Compounds with similar structures have been found to bind to the colchicine binding site of the tubulin . This suggests that 1-Benzhydryl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the potential anti-tubercular activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Based on the potential anti-tubercular activity, it can be inferred that the compound may inhibit the growth or kill mycobacterium tuberculosis, leading to a reduction in the bacterial load .
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzhydryl intermediate: This involves the reaction of benzhydryl chloride with a suitable amine to form the benzhydryl amine.
Introduction of the pyrimidinyl-piperazine moiety: The benzhydryl amine is then reacted with 4-(pyrimidin-2-yl)piperazine under appropriate conditions to introduce the pyrimidinyl-piperazine group.
Sulfonylation: The resulting intermediate is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.
Urea formation: Finally, the sulfonylated intermediate is reacted with an isocyanate to form the urea derivative.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidinyl moieties.
Hydrolysis: Under acidic or basic conditions, the urea and sulfonyl groups can be hydrolyzed.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzhydryl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Comparison with Similar Compounds
1-Benzhydryl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(2-(piperazin-1-yl)ethyl)urea: Lacks the pyrimidinyl and sulfonyl groups, which may result in different biological activities.
1-Benzhydryl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)urea: Similar structure but with a methyl group instead of an ethyl group, potentially affecting its reactivity and binding properties.
Properties
IUPAC Name |
1-benzhydryl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c31-24(28-22(20-8-3-1-4-9-20)21-10-5-2-6-11-21)27-14-19-34(32,33)30-17-15-29(16-18-30)23-25-12-7-13-26-23/h1-13,22H,14-19H2,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUSOJBBKNNXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.